REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[N:6][C:5]([CH3:8])=[C:4]([O:9][C:10]2[C:11]([NH2:16])=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:3]=1.C([O-])=O.[NH4+]>[Pd].CO>[CH3:8][C:5]1[N:6]=[N:7][CH:2]=[CH:3][C:4]=1[O:9][C:10]1[C:11]([NH2:16])=[N:12][CH:13]=[CH:14][CH:15]=1 |f:1.2|
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Name
|
3-(6-Chloro-3-methylpyridazin-4-yloxy)pyridin-2-amine
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Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(N=N1)C)OC=1C(=NC=CC1)N
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Name
|
|
Quantity
|
150 mL
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Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.23 g
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Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
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Name
|
|
Quantity
|
0.67 g
|
Type
|
catalyst
|
Smiles
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[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
|
65 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was cooled
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Type
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FILTRATION
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Details
|
filtered through GF/F paper
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated
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Type
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DISSOLUTION
|
Details
|
the residue was dissolved in dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
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EXTRACTION
|
Details
|
the aqueous layer was extracted twice with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The combined organics were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=NC=CC1OC=1C(=NC=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.85 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |